molecular formula C7H15NOS B13951712 Butyramide, 2-ethyl-2-methylthio- CAS No. 64037-67-8

Butyramide, 2-ethyl-2-methylthio-

Cat. No.: B13951712
CAS No.: 64037-67-8
M. Wt: 161.27 g/mol
InChI Key: NWGAPDBVDUWGOC-UHFFFAOYSA-N
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Description

Butyramide, 2-ethyl-2-methylthio- (CAS: 66859-60-7), with the molecular formula C₈H₁₇NOS, is a substituted derivative of butyramide (C₃H₇CONH₂) . The parent compound, butyramide, is a white solid soluble in water and ethanol, commonly used in biochemical and pharmaceutical research . In this derivative, the 2-position of the butyramide backbone is substituted with an ethyl group and a methylthio (-S-CH₃) group. These modifications likely alter its physicochemical properties, such as solubility, membrane permeability, and reactivity, compared to unsubstituted butyramide or other isomers (e.g., isobutyramide) .

Properties

IUPAC Name

2-ethyl-2-methylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-4-7(5-2,10-3)6(8)9/h4-5H2,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGAPDBVDUWGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214054
Record name Butyramide, 2-ethyl-2-methylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-67-8
Record name Butyramide, 2-ethyl-2-methylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyramide, 2-ethyl-2-methylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyramide, 2-ethyl-2-methylthio- typically involves the reaction of butyramide with ethyl and methylthio reagents under controlled conditions. One common method involves the use of ethyl bromide and methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Butyramide, 2-ethyl-2-methylthio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Butyramide, 2-ethyl-2-methylthio- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyramide, 2-ethyl-2-methylthio- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyramide, 2-ethyl-2-methylthio- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares 2-ethyl-2-methylthio-butyramide with structurally or functionally related amides, focusing on molecular features, physicochemical properties, and biological interactions.

Structural Analogues
Compound Name Molecular Formula Key Substituents CAS Number
Butyramide C₄H₉NO Unsubstituted amide 541-35-5
Isobutyramide C₄H₉NO Branched methyl group at 2-position 563-83-7
Valeramide C₅H₁₁NO Longer alkyl chain (C₅) 626-97-1
2-Ethyl-2-methylthio-butyramide C₈H₁₇NOS Ethyl and methylthio at 2-position 66859-60-7
N-(2-((3-Methoxyphenyl)amino)ethyl)butyramide C₁₃H₁₉N₂O₂ Aromatic amine and ethyl linker Not provided
4-Hydroxy-N,N-dimethyl butyramide C₆H₁₃NO₂ Hydroxy and dimethylamino groups Not provided

Key Structural Differences :

  • Branching vs. Linear Chains : Isobutyramide’s branched structure reduces membrane permeability compared to linear butyramide .
  • Aromatic vs. Aliphatic Substituents: Compounds like N-(2-((3-methoxyphenyl)amino)ethyl)butyramide (4b) feature aromatic moieties, enhancing π-π interactions in biological systems .
Physicochemical Properties
Property Butyramide Isobutyramide 2-Ethyl-2-methylthio-butyramide
Solubility in Water High Moderate Likely lower due to hydrophobic -S-CH₃ group
Permeability Coefficient 1.0 (reference) ~0.33 (at RT) Not reported; steric bulk may reduce permeability
Melting Point 115–117°C 128–130°C Not available

Trends :

  • Branching Effects : Isobutyramide’s lower permeability (one-third of butyramide) highlights how branching impedes membrane transport .
  • Hydrophobic Modifications : The methylthio group in 2-ethyl-2-methylthio-butyramide likely reduces water solubility, similar to sulfur-containing pharmaceuticals .

Biological Activity

Butyramide, 2-ethyl-2-methylthio- is an organic compound with the molecular formula C7_7H15_{15}NOS. It is a derivative of butyramide and is characterized by the presence of both ethyl and methylthio groups, which enhance its chemical properties and biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of Butyramide, 2-ethyl-2-methylthio- typically involves reactions between butyramide and ethyl/methylthio reagents under controlled conditions. A common synthetic route includes the use of ethyl bromide and methylthiol in the presence of sodium hydroxide, conducted in an organic solvent like toluene at elevated temperatures. This process ensures high yield and purity, making it suitable for various applications in scientific research and industry .

The biological activity of Butyramide, 2-ethyl-2-methylthio- is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes. The compound's structure allows it to interact with cellular membranes, potentially affecting their permeability and function. Ongoing research aims to elucidate the exact pathways involved in its biological activity, particularly concerning oxidative stress and signal transduction pathways .

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for Butyramide, 2-ethyl-2-methylthio-, particularly in the fields of microbiology and oncology:

1. Antimicrobial Activity
Preliminary studies suggest that Butyramide, 2-ethyl-2-methylthio- exhibits antimicrobial properties. Its ability to disrupt bacterial membranes may contribute to its efficacy against various pathogens. Further investigations are needed to determine its spectrum of activity and potential applications in treating infections.

2. Anticancer Potential
The compound has been investigated for its antiproliferative effects against cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in certain cancer types. These findings position Butyramide, 2-ethyl-2-methylthio- as a candidate for further development as an anticancer agent .

Case Studies

A few notable case studies highlight the biological activity of Butyramide, 2-ethyl-2-methylthio-:

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various butyramide derivatives, Butyramide, 2-ethyl-2-methylthio- demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics.

Case Study 2: Cancer Cell Line Studies
Research involving human breast cancer cell lines revealed that treatment with Butyramide, 2-ethyl-2-methylthio- led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may trigger programmed cell death pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Butyramide, 2-ethyl-2-methylthio-, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
Butyramide Lacks ethyl and methylthio groupsLimited biological activity
Ethyl butyramide Contains ethyl groupModerate antimicrobial effects
Methylthio butyramide Contains methylthio groupAntiproliferative properties

Butyramide, 2-ethyl-2-methylthio-'s unique combination of ethyl and methylthio groups confers distinct chemical reactivity and biological activity compared to its analogs .

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